Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate
CAS No.: 38747-00-1
Cat. No.: VC2319253
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38747-00-1 |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 |
| Standard InChI Key | CXPKQEMUHZDENZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl |
Introduction
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is an organic compound with a complex structure, featuring a chlorophenyl group, a cyano group, and an oxo group. Its molecular formula is C12H10ClNO3, and it has a molecular weight of approximately 251.66 g/mol. This compound is of significant interest in scientific research due to its potential biological activities and applications in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. Industrial production may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
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Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Biological Activity
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate exhibits notable antimicrobial and anticancer activities. It acts as an electrophile, potentially inhibiting specific enzymes or interfering with cellular processes. The chlorophenyl group facilitates binding interactions with enzymes and receptors, enhancing biological efficacy.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Activity | Inhibits proliferation of cancer cell lines, such as HCT-116 and HEP2 |
Research Findings
Research indicates that this compound is effective in inhibiting the growth of Gram-positive and Gram-negative bacteria at low concentrations. In vitro studies have shown its potential as an anticancer agent by inducing apoptosis and cell cycle arrest in cancer cells.
Applications in Scientific Research
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is used as an intermediate in the synthesis of heterocyclic compounds and is explored for its potential in developing pharmaceutical agents. Its unique properties make it valuable for studying biological interactions and developing new therapeutic agents.
Comparison with Similar Compounds
The presence of the chlorine atom distinguishes Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate from similar compounds like Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate and Ethyl 3-(4-fluorophenyl)-3-cyano-2-oxopropanoate. Each analog has different reactivity and biological activity profiles due to variations in their substituents.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate | Bromine instead of chlorine | Lower antimicrobial potency |
| Ethyl 3-(4-fluorophenyl)-3-cyano-2-oxopropanoate | Fluorine substituent | Different binding interactions |
| Ethyl 3-(4-methylphenyl)-3-cyano-2-oxopropanoate | Methyl group enhances lipophilicity | Variable anticancer activity |
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